4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide
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Overview
Description
4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide is an organic compound with the molecular formula C22H29NO2 and a molecular weight of 339.47116 g/mol . This compound is characterized by the presence of a butoxy group, a tert-butylphenyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide typically involves the reaction of 4-tert-butylbenzylamine with 4-butoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a butoxy radical.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of butoxy radicals.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted tert-butylphenyl derivatives.
Scientific Research Applications
4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
4-Butoxy-N-[2-(2-thienyl)ethyl]benzamide: Similar structure with a thienyl group instead of a tert-butylphenyl group.
Uniqueness
4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy group, tert-butylphenyl group, and benzamide moiety contribute to its versatility in various scientific research applications.
Properties
Molecular Formula |
C22H29NO2 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H29NO2/c1-5-6-15-25-20-13-9-18(10-14-20)21(24)23-16-17-7-11-19(12-8-17)22(2,3)4/h7-14H,5-6,15-16H2,1-4H3,(H,23,24) |
InChI Key |
SJYNWTKHQSYGML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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